

## Application Notes and Protocols for BEBT-109 Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the patient selection criteria and associated protocols for clinical trials of **BEBT-109**, a pan-mutant-selective Epidermal Growth Factor Receptor (EGFR) inhibitor. The information is intended to guide researchers and clinicians in identifying suitable candidates for enrollment in studies evaluating this targeted therapy.

#### **Introduction to BEBT-109**

BEBT-109 is an oral, potent, and selective inhibitor of EGFR with broad activity against various EGFR mutations, including the challenging exon 20 insertion (ex20ins) mutations, while sparing wild-type EGFR.[1][2][3] Preclinical and early clinical studies have demonstrated its potential to induce tumor regression in non-small cell lung cancer (NSCLC) harboring these mutations.[1][2] The unique pharmacokinetic profile of BEBT-109, characterized by rapid absorption and clearance, is designed to minimize off-target toxicities.[1][2][3] Clinical trials are ongoing to evaluate the efficacy and safety of BEBT-109 in patients with locally advanced or metastatic NSCLC with EGFR exon 20 insertion mutations.[4]

### **Patient Selection Criteria**

The selection of patients for **BEBT-109** clinical trials is based on a stringent set of inclusion and exclusion criteria to ensure patient safety and the scientific validity of the trial outcomes. The following tables summarize the key criteria for the Phase II clinical trial NCT06706713.[1][4]



**Inclusion Criteria** 

| Category           | Criteria                                                                                                                                                                                                                                                   | Quantitative<br>Value/Specification         |
|--------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------|
| Diagnosis          | Histologically or cytologically confirmed locally advanced (Stage IIIB or IIIC, unsuitable for surgery or radiotherapy) or metastatic (Stage IV) Non-Small Cell Lung Cancer (NSCLC) according to the 8th edition of the AJCC lung cancer staging criteria. | N/A                                         |
| Molecular Profile  | Confirmed presence of an Epidermal Growth Factor Receptor (EGFR) exon 20 insertion mutation.                                                                                                                                                               | Written test report required.               |
| Age                | Adult patients.                                                                                                                                                                                                                                            | ≥ 18 years.                                 |
| Performance Status | Eastern Cooperative Oncology<br>Group (ECOG) performance<br>status.                                                                                                                                                                                        | 0-2, with no decline in the past two weeks. |
| Life Expectancy    | Estimated survival.                                                                                                                                                                                                                                        | At least 12 weeks.                          |
| Measurable Disease | Presence of at least one measurable lesion as per RECIST 1.1 criteria.                                                                                                                                                                                     | N/A                                         |
| Informed Consent   | Willingness and ability to provide written informed consent.                                                                                                                                                                                               | N/A                                         |

### **Organ and Bone Marrow Function**

Patients must have adequate organ and bone marrow function as defined by the laboratory parameters outlined below.[1][4]



| System                                         | Parameter                                                           | Required Value                      |
|------------------------------------------------|---------------------------------------------------------------------|-------------------------------------|
| Hematological                                  | Absolute Neutrophil Count (ANC)                                     | ≥ 1.5 × 10 <sup>9</sup> /L          |
| Platelet Count (PLT)                           | ≥ 100 × 10 <sup>9</sup> /L                                          |                                     |
| Hemoglobin (HGB)                               | ≥ 80 g/L                                                            | _                                   |
| Hepatic                                        | Total Bilirubin (TBIL)                                              | ≤ 1.5 × Upper Limit of Normal (ULN) |
| (≤ 3 × ULN for patients with liver metastases) |                                                                     |                                     |
| Aspartate Aminotransferase (AST)               | ≤ 2.5 × ULN                                                         |                                     |
| (≤ 5 × ULN for patients with liver metastases) |                                                                     | _                                   |
| Alanine Aminotransferase (ALT)                 | ≤ 2.5 × ULN                                                         |                                     |
| (≤ 5 × ULN for patients with liver metastases) |                                                                     | _                                   |
| Renal                                          | Serum Creatinine                                                    | ≤ 1.5 × ULN                         |
| Creatinine Clearance                           | If serum creatinine > 1.5 × ULN, then ≥ 45 ml/min (Cockcroft-Gault) |                                     |

### **Exclusion Criteria**



| Category                                                                                                                            | Criteria                                                                                                                                                         |
|-------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Prior Treatment                                                                                                                     | Unresolved toxicities from previous treatments greater than Grade 1 (CTCAE), with exceptions for alopecia and Grade 2 neurotoxicity from prior platinum therapy. |
| Metastases                                                                                                                          | Spinal cord compression, meningeal metastasis, or symptomatic/unstable brain metastasis requiring steroids within 4 weeks of starting treatment.                 |
| Co-morbidities                                                                                                                      | Uncontrolled active infections, including active Hepatitis B or C.                                                                                               |
| Uncontrollable nausea and vomiting, chronic gastrointestinal disease, or extensive bowel resection that may affect drug absorption. |                                                                                                                                                                  |
| Symptomatic and unstable pleural effusion or ascites.                                                                               | _                                                                                                                                                                |
| Hypersensitivity                                                                                                                    | History of hypersensitivity to any excipients in the BEBT-109 formulation.                                                                                       |
| Pregnancy/Lactation                                                                                                                 | Breastfeeding female subjects.                                                                                                                                   |
| Other                                                                                                                               | Any clinical or laboratory abnormalities or other reasons that the investigator deems unsuitable for the study.                                                  |

# Experimental Protocols EGFR Exon 20 Insertion Mutation Analysis

Objective: To confirm the presence of an EGFR exon 20 insertion mutation in tumor tissue or circulating tumor DNA (ctDNA).

Methodology: While traditional methods like polymerase chain reaction (PCR) can be used, next-generation sequencing (NGS) is the preferred method due to its higher sensitivity in detecting the diverse range of exon 20 insertion mutations.



- Sample Collection: A fresh or archival tumor biopsy (formalin-fixed paraffin-embedded tissue) is the standard sample. If a tissue biopsy is not feasible, a liquid biopsy (blood sample) for ctDNA analysis can be performed.
- DNA Extraction: DNA is extracted from the tumor tissue or plasma using commercially available kits according to the manufacturer's instructions.
- Library Preparation and Sequencing: The extracted DNA undergoes library preparation, which includes fragmentation, adapter ligation, and amplification. The prepared library is then sequenced on an NGS platform.
- Data Analysis: The sequencing data is analyzed using a bioinformatics pipeline to identify the presence and specific type of EGFR exon 20 insertion mutation. A written report confirming the mutation is required for patient enrollment.

### **Tumor Assessment Protocol (RECIST 1.1)**

Objective: To objectively evaluate the change in tumor burden in response to treatment with **BEBT-109**.

Methodology: Tumor assessments are conducted at baseline and at regular intervals (e.g., every 8 weeks) during the treatment period.[4] The Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1 is the standard for these assessments.

- Imaging: Computed tomography (CT) or magnetic resonance imaging (MRI) are the recommended imaging modalities.
- Target Lesions: Up to five measurable lesions in total, and a maximum of two per organ, are selected as target lesions at baseline. Measurable lesions are defined as those with a longest diameter of ≥10 mm, or malignant lymph nodes with a short axis of ≥15 mm.
- Non-Target Lesions: All other lesions are identified as non-target lesions.
- Response Evaluation:
  - Complete Response (CR): Disappearance of all target lesions. Any pathological lymph nodes must have a reduction in short axis to <10 mm.</li>



- Partial Response (PR): At least a 30% decrease in the sum of the diameters of target lesions, taking the baseline sum as reference.
- Progressive Disease (PD): At least a 20% increase in the sum of the diameters of target lesions from the smallest sum recorded during the study (nadir), with an absolute increase of at least 5 mm. The appearance of one or more new lesions is also considered progressive disease.
- Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.

## Visualized Workflows and Pathways Patient Screening and Selection Workflow





Click to download full resolution via product page

Caption: Patient screening and selection workflow for **BEBT-109** clinical trials.



### **BEBT-109** Mechanism of Action in EGFR Signaling



Click to download full resolution via product page



Caption: **BEBT-109** inhibits the mutated EGFR, blocking downstream signaling pathways.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. First-in-human phase I study of BEBT-109 in previously treated EGFR exon 20 insertion-mutated advanced non-small cell lung cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BEBT-109, a pan-mutant-selective EGFR inhibitor with potent antitumor activity in EGFR-mutant non-small cell lung cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for BEBT-109 Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12381381#patient-selection-criteria-for-bebt-109-clinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com